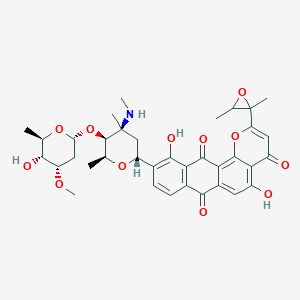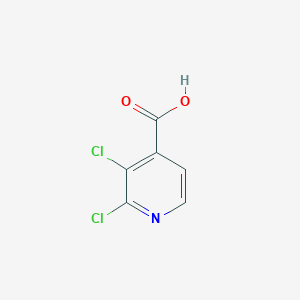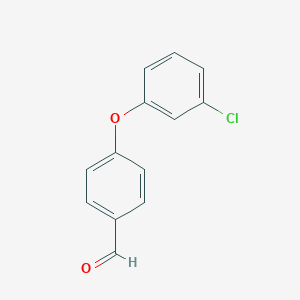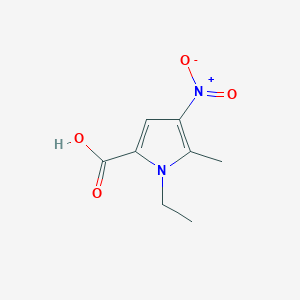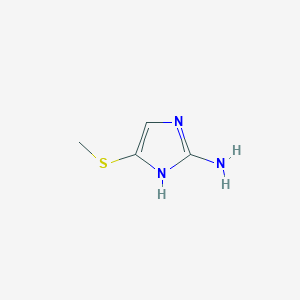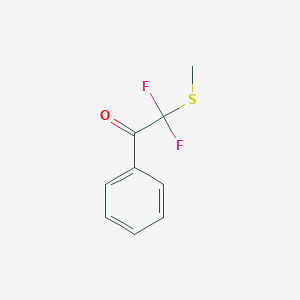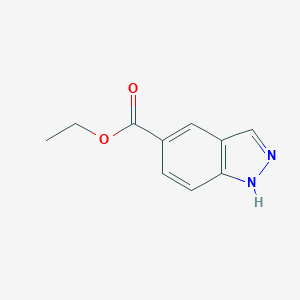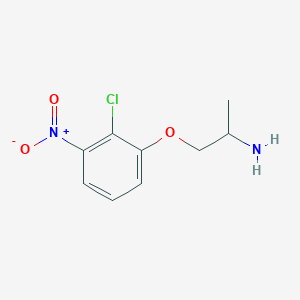
1-(2-Chloro-3-nitrophenoxy)propan-2-amine
Overview
Description
1-(2-Chloro-3-nitrophenoxy)propan-2-amine, also known as Clenbuterol, is a beta-2 adrenergic agonist that has been widely used in the field of scientific research. It is a sympathomimetic amine that has been found to have a variety of biochemical and physiological effects. Clenbuterol is commonly used in the research of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis.
Mechanism Of Action
1-(2-Chloro-3-nitrophenoxy)propan-2-amine works by binding to beta-2 adrenoceptors in the lungs, which leads to the activation of adenylate cyclase. This results in the production of cyclic AMP (cAMP), which leads to the relaxation of smooth muscles and the widening of airways. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine also has a thermogenic effect, which leads to an increase in body temperature and metabolic rate.
Biochemical And Physiological Effects
1-(2-Chloro-3-nitrophenoxy)propan-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to increase protein synthesis and decrease protein degradation, which makes it an effective treatment for muscle wasting disorders. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has also been found to increase the production of red blood cells, which can improve athletic performance.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(2-Chloro-3-nitrophenoxy)propan-2-amine in lab experiments is its selectivity for beta-2 adrenoceptors in the lungs. This makes it an effective treatment for respiratory diseases without affecting other parts of the body. However, 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has a short half-life and can be rapidly metabolized, which can make it difficult to maintain consistent levels in the body.
Future Directions
There are several future directions for the research of 1-(2-Chloro-3-nitrophenoxy)propan-2-amine. One area of interest is its potential use in the treatment of muscle wasting disorders such as muscular dystrophy. Another area of interest is its potential use as a performance-enhancing drug in sports. However, more research is needed to fully understand the long-term effects of 1-(2-Chloro-3-nitrophenoxy)propan-2-amine on the body.
In conclusion, 1-(2-Chloro-3-nitrophenoxy)propan-2-amine is a beta-2 adrenergic agonist that has been extensively used in scientific research. It has a selective effect on beta-2 adrenoceptors in the lungs, which makes it an effective treatment for respiratory diseases such as asthma and COPD. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has a variety of biochemical and physiological effects, including increasing protein synthesis and decreasing protein degradation. While there are advantages to using 1-(2-Chloro-3-nitrophenoxy)propan-2-amine in lab experiments, more research is needed to fully understand its potential uses and long-term effects.
Scientific Research Applications
1-(2-Chloro-3-nitrophenoxy)propan-2-amine has been extensively used in scientific research as a bronchodilator. It has been found to have a selective effect on beta-2 adrenoceptors in the lungs, which leads to the relaxation of smooth muscles and the widening of airways. This makes it an effective treatment for respiratory diseases such as asthma and COPD.
properties
CAS RN |
163120-56-7 |
|---|---|
Product Name |
1-(2-Chloro-3-nitrophenoxy)propan-2-amine |
Molecular Formula |
C9H11ClN2O3 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
1-(2-chloro-3-nitrophenoxy)propan-2-amine |
InChI |
InChI=1S/C9H11ClN2O3/c1-6(11)5-15-8-4-2-3-7(9(8)10)12(13)14/h2-4,6H,5,11H2,1H3 |
InChI Key |
QPWBODAUOAYWCP-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=CC(=C1Cl)[N+](=O)[O-])N |
Canonical SMILES |
CC(COC1=CC=CC(=C1Cl)[N+](=O)[O-])N |
synonyms |
2-Propanamine, 1-(2-chloro-3-nitrophenoxy)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

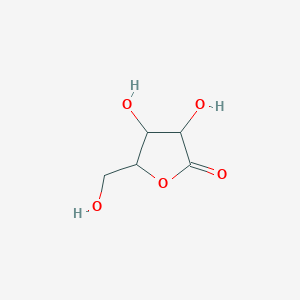
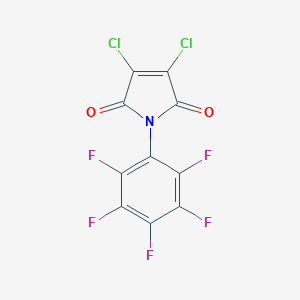

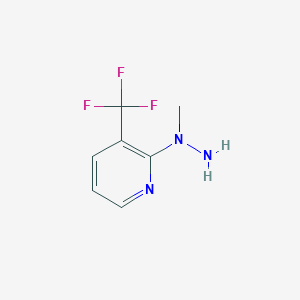
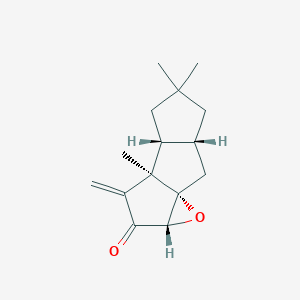
![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
